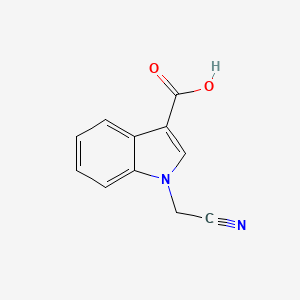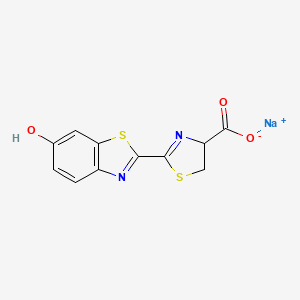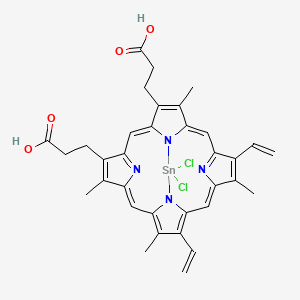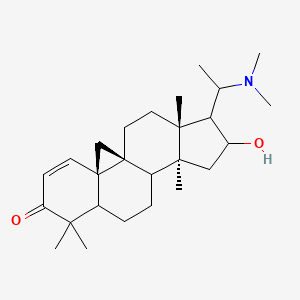
(5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one” is a complex organic molecule with a unique structure. It belongs to the class of steroids and is characterized by its multiple functional groups, including a dimethylamino group, a hydroxy group, and several methyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps may include:
Functional Group Introduction: Introduction of the dimethylamino group through nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxy group using oxidation reactions.
Methylation: Addition of methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to steroid receptors and modulate gene expression, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one: A similar compound with slight variations in functional groups.
This compound: Another similar compound with different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C26H41NO2 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(1S,3S,12S,16R)-15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one |
InChI |
InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16?,17?,18?,19?,21?,23-,24+,25-,26+/m1/s1 |
Clave InChI |
NZZQZWQHKWTQRO-IRWKSITDSA-N |
SMILES isomérico |
CC(C1C(C[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |
SMILES canónico |
CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


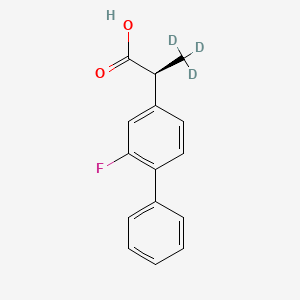
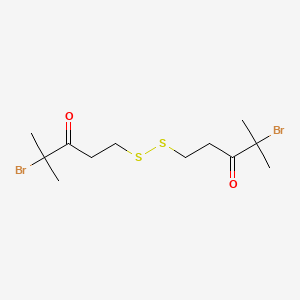
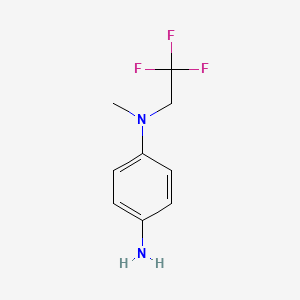
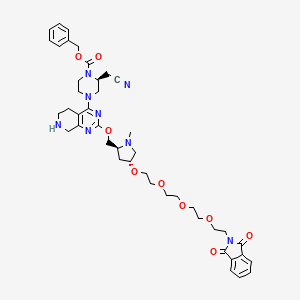
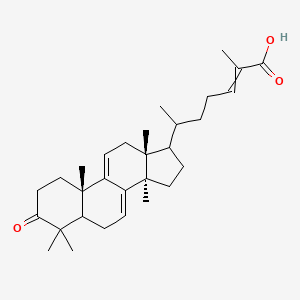
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)

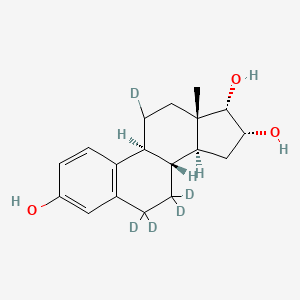
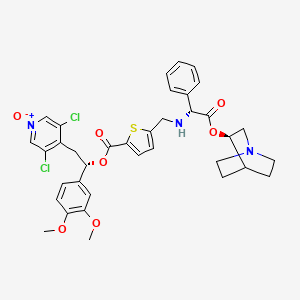
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
